molecular formula C14H12Cl2N2O2 B14689671 Benzoic acid, 4-(benzyloxy)-3,5-dichloro-, hydrazide CAS No. 23964-36-5

Benzoic acid, 4-(benzyloxy)-3,5-dichloro-, hydrazide

Cat. No.: B14689671
CAS No.: 23964-36-5
M. Wt: 311.2 g/mol
InChI Key: LXNUNBCLCOMEIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 4-(benzyloxy)-3,5-dichloro-, hydrazide is a chemical compound that belongs to the class of hydrazides Hydrazides are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(benzyloxy)-3,5-dichloro-, hydrazide typically involves the reaction of 4-(benzyloxy)-3,5-dichlorobenzoic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete conversion of the starting materials to the desired hydrazide product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(benzyloxy)-3,5-dichloro-, hydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Benzoic acid, 4-(benzyloxy)-3,5-dichloro-, hydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of benzoic acid, 4-(benzyloxy)-3,5-dichloro-, hydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, hydrazide
  • 4-Hydroxybenzoic acid-based hydrazide
  • Nicotinic acid hydrazide

Uniqueness

Benzoic acid, 4-(benzyloxy)-3,5-dichloro-, hydrazide is unique due to the presence of the benzyloxy and dichloro substituents, which can enhance its biological activity and specificity compared to other hydrazides. These substituents can also influence the compound’s reactivity and stability, making it a valuable compound for various applications .

Properties

CAS No.

23964-36-5

Molecular Formula

C14H12Cl2N2O2

Molecular Weight

311.2 g/mol

IUPAC Name

3,5-dichloro-4-phenylmethoxybenzohydrazide

InChI

InChI=1S/C14H12Cl2N2O2/c15-11-6-10(14(19)18-17)7-12(16)13(11)20-8-9-4-2-1-3-5-9/h1-7H,8,17H2,(H,18,19)

InChI Key

LXNUNBCLCOMEIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C(=O)NN)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.